B1578797 Beta-Amyloid (1-17), mouse, rat

Beta-Amyloid (1-17), mouse, rat

Katalognummer: B1578797
Molekulargewicht: 1972.1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beta-Amyloid (1-17), mouse, rat is a useful research compound. Molecular weight is 1972.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Significance of Aβ(1-17)

Aβ(1-17) is a truncated form of the beta-amyloid peptide that has been shown to have distinct biochemical properties compared to longer forms like Aβ(1-40) and Aβ(1-42). Research indicates that Aβ(1-17) may influence amyloid precursor protein (APP) processing and has been linked to neuroprotective effects under certain conditions. Its study is vital for elucidating the early events in AD pathology.

Modeling Alzheimer’s Disease

Mouse and rat models expressing humanized versions of APP with mutations associated with familial AD have been developed. These models are instrumental for studying the processing of APP and the resultant production of Aβ peptides, including Aβ(1-17). For instance, humanized rodent models have demonstrated increased production of human Aβ when specific mutations are introduced, providing a platform for understanding how genetic variations influence AD pathology .

Therapeutic Testing

Aβ(1-17) is used in preclinical studies to evaluate potential therapeutic agents aimed at reducing amyloid burden or modulating its effects. For example, drugs targeting β-secretase (BACE1), which cleaves APP to produce Aβ, are tested in these models to assess their efficacy in lowering Aβ levels and improving cognitive function . Recent studies have highlighted the potential of monoclonal antibodies targeting various forms of Aβ, including Aβ(1-17), to reduce plaque formation and improve outcomes in animal models .

Biomarker Development

The presence and levels of Aβ(1-17) can serve as biomarkers for early detection of AD. By employing ELISA techniques using antibodies specific to Aβ(1-17), researchers can quantify its levels in cerebrospinal fluid (CSF) or plasma from animal models, providing insights into disease progression and response to treatment .

Case Study 1: Humanized APP Mouse Models

In a study by Saito et al., humanized mouse models expressing APP with familial AD mutations were shown to produce significantly higher levels of human Aβ compared to wild-type mice. This model allowed researchers to use sensitive human Aβ ELISA assays, enhancing the ability to detect subtle changes in amyloid processing .

Case Study 2: Therapeutic Interventions

Research involving transgenic mice treated with BACE inhibitors demonstrated a reduction in both soluble and insoluble forms of Aβ, including Aβ(1-17). This study provided evidence supporting the amyloid cascade hypothesis by showing that reducing amyloid levels could ameliorate cognitive deficits .

Data Tables

Study Model Used Key Findings Applications
Saito et al. (2020)Humanized MouseIncreased human Aβ production with mutationsAPP processing studies
BACE Inhibitor TrialsTransgenic MiceReduced levels of Aβ following treatmentTherapeutic testing
Biomarker Development StudyRat ModelsCorrelation between Aβ(1-17) levels and cognitive declineEarly detection strategies

Eigenschaften

Molekulargewicht

1972.1

Sequenz

DAEFGHDSGFEVRHQKL

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.